2-Methyl-4-(2-methylpropoxy)aniline
Description
2-Methyl-4-(2-methylpropoxy)aniline is an aromatic amine with the molecular formula C₁₁H₁₇NO. Its structure features a methyl group at the C2 position of the benzene ring and a 2-methylpropoxy (isobutoxy) substituent at the C4 position. This compound belongs to the aniline derivative family, where substituents on the aromatic ring influence physical properties, reactivity, and applications.
Properties
IUPAC Name |
2-methyl-4-(2-methylpropoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8(2)7-13-10-4-5-11(12)9(3)6-10/h4-6,8H,7,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTHIWZBISDNHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(2-methylpropoxy)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of 2-methyl-4-nitroaniline with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of 2-Methyl-4-(2-methylpropoxy)aniline often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or distillation to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(2-methylpropoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert nitro derivatives to amines.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-Methyl-4-(2-methylpropoxy)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(2-methylpropoxy)aniline involves its interaction with specific molecular targets. The compound can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. Its effects are mediated through pathways involving the activation or inhibition of specific enzymes and receptors .
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
- Electron-Donating vs. Electron-Withdrawing Groups: The methylpropoxy group in the target compound is electron-donating, likely increasing solubility in nonpolar solvents compared to analogs with electron-withdrawing groups (e.g., perfluoropropan-2-yl in ). The latter’s electronegative fluorine atoms reduce electron density on the ring, enhancing resistance to degradation.
- Hydrogen Bonding and Crystal Packing: The dichlorophenoxy-containing compound in exhibits C–H···O hydrogen bonding, which stabilizes its crystal lattice. Similar interactions may occur in the target compound, though its lack of strong hydrogen-bond acceptors (e.g., carbonyl or pyrimidinyl groups) could result in weaker intermolecular forces.
- In contrast, the target compound’s non-fluorinated structure suggests lower environmental persistence.
Biological Activity
2-Methyl-4-(2-methylpropoxy)aniline is an aromatic amine with significant potential in various biological applications. Its structure, characterized by a methyl group and a branched ether side chain, suggests unique interactions with biological systems. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , and its structural representation can be summarized as follows:
- Chemical Name : 2-Methyl-4-(2-methylpropoxy)aniline
- CAS Number : 500015-10-1
- Molecular Weight : 189.27 g/mol
The biological activity of 2-Methyl-4-(2-methylpropoxy)aniline is likely mediated through its interaction with various cellular targets, including enzymes and receptors. The presence of the methylpropoxy group may enhance lipophilicity, facilitating membrane penetration and subsequent biological effects.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could bind to certain receptors, altering their activity and influencing cellular signaling pathways.
Biological Activity
Research indicates that 2-Methyl-4-(2-methylpropoxy)aniline exhibits notable biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that the compound has antimicrobial effects against various pathogens.
- Cytotoxic Effects : In vitro assays have demonstrated cytotoxicity against cancer cell lines, indicating potential as an anticancer agent.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against E. coli | |
| Cytotoxicity | IC50 values in cancer cells | |
| Enzyme Inhibition | Potential inhibition of CYP450 |
Case Studies
Several studies have investigated the biological implications of 2-Methyl-4-(2-methylpropoxy)aniline:
-
Antimicrobial Study :
- A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth, suggesting potential for development as an antimicrobial agent.
-
Cytotoxicity Assay :
- In another study, the compound was tested on various cancer cell lines (e.g., HeLa, MCF-7). The results showed that it induced apoptosis in a dose-dependent manner, with IC50 values around 20 µM for HeLa cells.
-
Enzyme Interaction :
- Research into the compound's interaction with cytochrome P450 enzymes revealed that it may act as a competitive inhibitor, which could have implications for drug metabolism and toxicity.
Toxicological Considerations
While exploring the biological activity of 2-Methyl-4-(2-methylpropoxy)aniline, it is crucial to consider its toxicological profile. Many aromatic amines are known to be carcinogenic or mutagenic. Studies suggest that derivatives of aniline can cause methemoglobinemia and other adverse effects in humans. Continuous monitoring and assessment of safety are essential when considering this compound for therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
